molecular formula C11H15FO B13698651 3-(tert-Butoxy)-2-fluorotoluene

3-(tert-Butoxy)-2-fluorotoluene

Cat. No.: B13698651
M. Wt: 182.23 g/mol
InChI Key: JIXKHWLMCKMUNW-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-2-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-2-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto a toluene ring. One common method is the reaction of 2-fluorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-2-fluorotoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various hydrocarbons.

Scientific Research Applications

3-(tert-Butoxy)-2-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-2-fluorotoluene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate the compound’s effects in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tert-butoxy group and the fluorine atom on the toluene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

2-fluoro-1-methyl-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-6-5-7-9(10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

JIXKHWLMCKMUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C)F

Origin of Product

United States

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